molecular formula C18H25NO B13971658 5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan CAS No. 63870-14-4

5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan

Katalognummer: B13971658
CAS-Nummer: 63870-14-4
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: CSPZKFRVDSYDAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan is a benzomorphan derivative, a class of compounds known for their opioid receptor interactions. Benzomorphans feature a bicyclic structure with a phenyl ring fused to a piperidine moiety, and substitutions at the 2(N)-position significantly influence pharmacological properties. antagonist) .

Eigenschaften

CAS-Nummer

63870-14-4

Molekularformel

C18H25NO

Molekulargewicht

271.4 g/mol

IUPAC-Name

1,13-dimethyl-10-(2-methylprop-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H25NO/c1-12(2)11-19-8-7-18(4)13(3)17(19)9-14-5-6-15(20)10-16(14)18/h5-6,10,13,17,20H,1,7-9,11H2,2-4H3

InChI-Schlüssel

CSPZKFRVDSYDAP-UHFFFAOYSA-N

Kanonische SMILES

CC1C2CC3=C(C1(CCN2CC(=C)C)C)C=C(C=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Regio- and Enantioselective Synthesis of N-alkyl Benzomorphans

A foundational approach to synthesizing benzomorphan derivatives like the target compound involves regio- and enantioselective strategies reported in the literature. For example, the synthesis of N-alkyl 1,2- and 1,6-dihydropyridines (DHPs), which are key intermediates in benzomorphan synthesis, has been extensively studied. These DHP intermediates can be cyclized and functionalized to yield benzomorphan cores with desired substitutions.

  • Cyclization Strategies: Methods such as 6-exo-dig cyclization and 4+2 cycloaddition have been employed to form dihydropyridine intermediates that lead to benzomorphan rings.
  • N-alkylation: Introduction of the 2-methyl-2-propenyl substituent on nitrogen is typically achieved via alkylation reactions using appropriate alkyl halides or similar electrophiles under controlled conditions to maintain stereochemistry.

These strategies are supported by schemes such as Scheme 1.25 (N-alkyl activation strategy for 1,2-DHPs) and Scheme 1.26 (Grignard addition strategy for 1,2-DHPs), which illustrate pathways for introducing alkyl groups on nitrogen and carbon centers respectively.

Use of Epoxide and Halide Intermediates for Stereochemical Control

Reduction and substitution reactions involving epoxides and halides have been used to control stereochemistry at chiral centers adjacent to the benzomorphan core. For example, the reduction of 2,3-epoxybutane derivatives with lithium aluminum hydride reagents provides access to stereodefined intermediates that can be further elaborated into methyl-substituted benzomorphans.

  • Inversion of Configuration: Nucleophilic substitution reactions on halides derived from epoxides proceed with inversion of configuration, which is crucial for obtaining the desired stereochemistry in the final compound.

Comparative Data Table of Synthetic Approaches

Preparation Step Methodology/Reaction Type Key Reagents/Catalysts Advantages Challenges
Benzomorphan Core Construction Cyclization of dihydropyridine intermediates Lewis acids, Rhodium catalysts Regio- and stereoselective Requires precise control of conditions
N-Alkylation Alkylation with 2-methyl-2-propenyl halides Alkyl halides, base Direct installation of N-substituent Potential for side reactions, stereochemistry control needed
Stereochemical Control Reduction of epoxides, nucleophilic substitution Lithium aluminum hydride, epoxides High stereochemical fidelity Sensitive to reaction conditions
Ring Closure via Michael Addition Palladium-catalyzed aza-Michael and Michael cascade Pd(PhCN)2Cl2, electrophilic alkenes Efficient bicyclic amine formation Limited substrate scope

Analyse Chemischer Reaktionen

5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound "5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan":

Basic Information

  • Chemical Name: 5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan
  • Molecular Formula: C18H25NO
  • PubChem CID: 3048032

Related Compounds and Derivatives

  • N-Dimethylallyl-5,9-dimethyl-2-hydroxy-6,7-benzomorphan Fumarate: This is a related compound with the molecular formula C44H62N2O6 and PubChem CID 6447401 . It is also known as 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(4-methyl-3-pentenyl)-, (E)-2-butenedioate (2:1) (salt) .

Potential Applications

  • The search results suggest that compounds in the benzomorphan class, to which "5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan" belongs, have potential applications related to opioid receptors .
  • Some benzomorphan derivatives are kappa-opioid receptor-specific agonists . One such compound, a heterocyclic bicyclo[3.3.1]nonan-9-one derivative, showed high affinity for kappa1 receptors .
  • Modifications of other opioid peptides, such as [Dmt(1)]DALDA, have shown increased mu agonist potency and mixed mu/kappa properties, suggesting potential applications in pain treatment and cocaine abuse .
  • Nalfurafine is a kappa-receptor agonist with antinociceptive potency .

Further Research

To provide comprehensive data tables, well-documented case studies, and detailed research findings, more specific information is needed. Further research should focus on:

  • Specific studies or experiments using "5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan" to investigate its pharmacological activity.
  • Detailed analysis of its binding affinity and efficacy at various opioid receptors (mu, kappa, delta).
  • In vivo studies to evaluate its potential therapeutic effects, such as antinociception or treatment of substance abuse.

Wirkmechanismus

The mechanism of action of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and play a key role in pain perception. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The specific molecular targets and pathways involved include the μ, δ, and κ opioid receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Receptor Affinities

Key structural differences among benzomorphans lie in the N-substituent, stereochemistry, and hydroxy group positioning. Below is a comparative analysis:

Compound N-Substituent Receptor Affinity Key Pharmacological Effects References
5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan 2-methyl-2-propenyl Not explicitly reported; likely mixed µ/δ opioid (based on benzomorphan class trends) Presumed analgesic activity; potential low physical dependence (similar to cyclazocine)
Pentazocine 3-methyl-2-butenyl Mixed µ agonist/κ antagonist Analgesic with partial agonist activity; lower addiction liability
(−)-NIH 11082 6-hydroxyhexyl Selective δ-opioid agonist Antinociceptive in PPQ test (ED50 = 1.9 mg/kg); minimal activity in tail-flick/hot-plate assays
N-Heptyl normetazocine Heptyl High µ, κ affinity (Ki < 0.05 µM) Potent antinociception (100× morphine); morphine-like dependence in rats
Cyclazocine Cyclopropylmethyl κ agonist/µ antagonist Narcotic antagonist; precipitates morphine withdrawal; low abuse potential
2S-LP2 2-methoxy-2-phenylethyl MOR/DOR agonist Enhanced antinociception (ED50 = 1.0 mg/kg) vs. 2R-isomer

Impact of N-Substituent Bulkiness and Stereochemistry

  • Bulkiness: Bulky N-substituents (e.g., heptyl in normetazocines) enhance µ and κ opioid receptor binding but reduce solubility .
  • Stereochemistry: The 2S configuration in 2S-LP2 improves MOR/DOR affinity and antinociceptive potency compared to 2R isomers, highlighting the critical role of stereochemistry .

Hydroxy Group Position and NMDA Receptor Activity

Shifting the hydroxy group from 2' to 3' in benzomorphans increases NMDA receptor-channel complex affinity while reducing µ-opioid binding . The target compound’s 2'-hydroxy group suggests preferential opioid activity over NMDA modulation.

Abuse Liability and Side Effects

  • Compounds like N-heptyl normetazocine retain morphine-like dependence in rats, whereas tetrahydrofurfuryl-substituted benzomorphans avoid morphine-like side effects despite high analgesic potency .

Key Research Findings

Receptor Selectivity : N-substituents dictate receptor engagement. For example, NIH 11082’s 6-hydroxyhexyl group confers δ-opioid selectivity, while pentazocine’s 3-methyl-2-butenyl group enables mixed µ/κ activity .

Therapeutic Potential: 2S-LP2 and NIH 11082 demonstrate that structural optimization can enhance specificity and reduce side effects, a principle applicable to the target compound .

NMDA Modulation : Benzomorphans with 3'-hydroxy groups (e.g., compound 15cr.HCl) show promise as neuroprotective agents via NMDA antagonism, though this is less relevant for the 2'-hydroxy target compound .

Biologische Aktivität

5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan is a compound of significant interest in the field of pharmacology, particularly due to its potential biological activities as an opioid receptor ligand. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound's chemical formula is C18H25NOC_{18}H_{25}NO, with a molecular weight of approximately 271.397 g/mol. It features a complex structure that includes a benzomorphan framework, which is known for its interaction with opioid receptors.

PropertyValue
Chemical FormulaC18H25NOC_{18}H_{25}NO
Molecular Weight271.397 g/mol
CAS Number63870-14-4

5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan primarily acts as an agonist at opioid receptors, particularly the delta (δ) and kappa (κ) receptors. Its structural modifications enhance its binding affinity and selectivity towards these receptors, which play crucial roles in pain modulation and reward pathways.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Analgesic Activity : It has been shown to possess significant analgesic properties in animal models, suggesting its potential use in pain management.
  • Antidepressant-like Effects : Studies have reported that compounds similar to this benzomorphan derivative can reduce immobility in the forced swim test in rodents, indicating possible antidepressant-like effects through δ-opioid receptor activation .
  • Sedative Effects : The compound may also exhibit sedative properties, which could be beneficial in treating anxiety disorders.

Comparative Studies

A comparative analysis with other known opioid receptor agonists reveals that 5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan has a unique profile:

CompoundReceptor Affinity (Ki)Analgesic Potency (ED50)Sedative Effects
5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphanModerateLowYes
SNC80 (δ-opioid agonist)HighModerateNo
Nalfurafine (κ-opioid agonist)ModerateHighYes

Study 1: Opioid Receptor Agonist Activity

In a study examining the effects of various opioid receptor agonists on behavior in rats, 5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan was found to significantly reduce immobility time in the forced swim test. This suggests its potential antidepressant-like properties through δ-opioid receptor activation .

Study 2: Pain Management Potential

Another research study focused on the analgesic effects of this compound compared to traditional opioids. The findings indicated that while it provided pain relief, its efficacy was lower than that of stronger opioids like morphine but with fewer side effects associated with addiction .

Study 3: Sedative Properties

A separate investigation into the sedative effects of benzomorphans revealed that this compound could induce sedation without causing significant respiratory depression, a common side effect associated with many opioid analgesics. This characteristic makes it a candidate for further exploration in therapeutic applications for anxiety and sleep disorders .

Q & A

Basic: How can researchers confirm the stereochemistry and crystal packing of 5,9-Dimethyl-2'-hydroxy-6,7-benzomorphan derivatives?

Methodological Answer:
To resolve stereochemistry and crystal packing, employ single-crystal X-ray diffraction (SCXRD) paired with computational modeling (e.g., MM2 pucker analysis). SCXRD provides precise atomic coordinates, while molecular mechanics simulations assess ring conformations and pseudosymmetry. For example, Verlinde et al. (1989) used SCXRD to analyze the tetrahydrofuran ring conformation in a benzomorphan derivative, identifying static disorder and validating results with MM2 calculations .

Advanced: What methodologies are used to evaluate delta-opioid receptor affinity and antagonist activity in benzomorphan derivatives?

Methodological Answer:
Use radioligand competitive binding assays (e.g., with [³H]-DAMGO for μ-opioid or [³H]-DPDPE for δ-opioid receptors) to quantify affinity. Follow with functional assays (e.g., GTPγS binding) to determine antagonist efficacy. Aceto et al. (2007) demonstrated this approach by testing (−)-NIH 11082, a δ-opioid antagonist, in rodent models to measure dose-dependent inhibition of agonist-induced analgesia .

Advanced: How do benzomorphan agonists alter sigma-1 receptor (S1R) quaternary structure under cellular stress?

Methodological Answer:
Combine Western blotting under non-reducing conditions with co-immunoprecipitation to monitor S1R monomer/oligomer ratios. Skingle et al. (1980) observed that benzomorphan agonists like Mr 2034 induce S1R monomerization under oxidative stress (H₂O₂), but not during ER calcium depletion. Validate findings in vivo using tissue lysates from agonist-treated animal models .

Basic: What experimental models are appropriate for assessing antinociceptive effects of benzomorphan compounds?

Methodological Answer:
Use electrical tooth pulp stimulation in conscious dogs for translational relevance, as it mimics acute pain responses. Compare results with rodent pressure/chemical nociception tests (e.g., tail-flick or acetic acid writhing). Skingle et al. (1980) demonstrated dose-dependent antinociception in dogs for μ- and κ-agonists, while May et al. (1994) validated rodent models for structure-activity relationships .

Advanced: How can researchers resolve contradictions in reported receptor subtype affinities across studies?

Methodological Answer:
Conduct comparative binding assays under standardized conditions (e.g., membrane preparation, ligand concentrations) to minimize variability. Pair with molecular dynamics simulations to probe ligand-receptor interactions. For example, May et al. (1994) reconciled discrepancies in α-N-alkyl-normetazocine affinities by systematically varying assay protocols and analyzing steric effects .

Basic: What SPE protocols optimize benzomorphan quantification in biological matrices?

Methodological Answer:
Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH₄F-adjusted samples to enhance recovery. details a protocol for extracting benzomorphan analogs from wastewater, achieving >90% recovery via pH-adjusted solid-phase extraction (SPE) and LC-MS/MS analysis .

Advanced: What synthetic strategies improve metabolic stability of benzomorphan derivatives without compromising activity?

Methodological Answer:
Introduce steric hindrance (e.g., alkylation at N-2) or electron-withdrawing groups to reduce CYP450 metabolism. Turnaturi et al. (2023) modified the benzomorphan core with cyclodextrin functionalization to enhance stability while retaining opioid receptor affinity. Validate via in vitro hepatic microsomal assays .

Basic: Which toxicity models assess neurotoxicity or hepatotoxicity risks for benzomorphans?

Methodological Answer:
Use in vitro cell-based assays (e.g., SH-SY5Y neurons or HepG2 hepatocytes) for preliminary screening. Reference databases like the Chemical Toxicity Database ( ) to identify structural alerts. For in vivo validation, employ rodent repeated-dose studies with histopathology and serum ALT/AST monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.